![molecular formula C36H22N2 B3826755 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)

2,3-bis[4-(phenylethynyl)phenyl]quinoxaline

Vue d'ensemble

Description

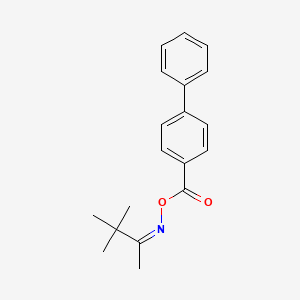

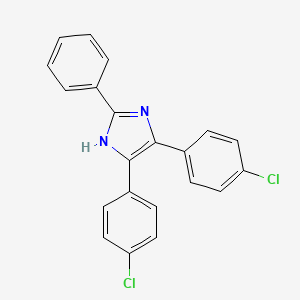

“2,3-bis[4-(phenylethynyl)phenyl]quinoxaline” is a chemical compound with the molecular formula C36H22N2 . It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . An efficient synthesis of 2-phenoxyquinoxaline derivatives has been reported, using aryne chemistry . The starting materials include quinoxalin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Molecular Structure Analysis

The molecular structure of “2,3-bis[4-(phenylethynyl)phenyl]quinoxaline” is characterized by its molecular formula C36H22N2 . The average mass of the molecule is 482.573 Da and the monoisotopic mass is 482.178314 Da .Chemical Reactions Analysis

Quinoxalines have been used as substrates in various reactions for developing new synthetic methodologies, preparing heterocyclic molecules, and in the total synthesis of natural products . The highly electrophilic nature of arynes, which are used in the synthesis of quinoxalines, allows them to readily participate in reactions with the reactants and give addition, insertion type products with good yields and atom economy .Applications De Recherche Scientifique

Catalytic Efficiency in Suzuki–Miyaura Coupling

2,3-bis(bromomethyl)quinoxaline derivatives have been utilized in catalytic processes, particularly in Suzuki–Miyaura coupling reactions. One study showed that these derivatives, when used as ligands in palladium complexes, exhibited significant catalytic efficiency. The research highlighted the potential of these complexes in catalyzing various aryl bromides, including deactivated ones, demonstrating their versatility in organic synthesis (Saleem et al., 2013).

Electron Transport Materials for Organic Electronics

Quinoxaline-containing compounds, including derivatives of 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline, have been explored for their application in organic electronics. These compounds have been found to exhibit favorable electron affinity and good thermal stability, making them suitable for use as electron transport layers in organic light-emitting diodes (OLEDs). Their application in this field shows potential for developing efficient blue phosphorescent OLEDs (Yin et al., 2016).

Photopolymerization and Photosensitization

2,3-bis[4-(phenylethynyl)phenyl]quinoxaline derivatives have been investigated for their role in photopolymerization processes. Studies indicate that these compounds can act as photosensitizers, facilitating photoinitiated cationic polymerization of heterocyclic monomers. This application is particularly relevant in the development of light-sensitive polymers and materials that can be cured or hardened using light exposure (Bulut et al., 2010).

Polymer Science and Material Engineering

In the field of polymer science, quinoxaline derivatives, including 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline, have been utilized to create novel polyamides and other polymers. These materials exhibit high thermal stability and solubility in polar aprotic solvents, making them suitable for various engineering applications. The research in this area focuses on the synthesis and characterization of these polymers, exploring their potential in various industrial and technological applications (Patil et al., 2011).

Organic Electronics and Photovoltaics

Researchhas also been conducted on the application of quinoxaline-based polymers in the domain of photovoltaics and organic electronics. These polymers have been found to enhance the performance of polymer solar cells, showcasing the potential of quinoxaline derivatives in improving energy conversion efficiency. The studies focus on the synthesis of new quinoxaline-based conjugated polymers and their application in enhancing the photovoltaic performance of solar cells, underlining their relevance in renewable energy technologies (Ouyang et al., 2015).

Orientations Futures

Quinoxalines have unique importance in organic synthesis and in biological activity . They are the important class of building blocks found in a variety of pharmaceuticals . Therefore, the development of new synthetic methodologies and the study of their biological activities could be potential future directions .

Propriétés

IUPAC Name |

2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N2/c1-3-9-27(10-4-1)15-17-29-19-23-31(24-20-29)35-36(38-34-14-8-7-13-33(34)37-35)32-25-21-30(22-26-32)18-16-28-11-5-2-6-12-28/h1-14,19-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEPYENCBGYEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)

![N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)

![N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)

![N,N'-bis[(5-bromo-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B3826705.png)

![ethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3826727.png)

![3-{[(4-anilinophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3826735.png)

![2-[4-(methylthio)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3826744.png)

![(2,5-diethoxyphenyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3826756.png)

![2-{[4-(phenylethynyl)benzylidene]amino}benzonitrile](/img/structure/B3826770.png)